

# Application of Bilastine-d4 in Pediatric Pharmacokinetic Studies: Notes and Protocols

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## Compound of Interest

Compound Name: *Bilastine-d4*

Cat. No.: *B15613883*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

Bilastine is a second-generation H1 antihistamine widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Establishing a safe and effective dosing regimen in children requires dedicated pediatric pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard, such as **Bilastine-d4**, is crucial for the accurate quantification of bilastine in biological matrices, ensuring the reliability of PK data. This document provides detailed application notes and experimental protocols for the use of **Bilastine-d4** in pediatric pharmacokinetic studies. While specific public domain protocols explicitly detailing **Bilastine-d4** are scarce, the methodology is analogous to that of other deuterated bilastine standards like Bilastine-d6.[2][3] The protocols provided are based on established methods for bilastine quantification.

## Application Notes

### Rationale for **Bilastine-d4** in Pediatric PK Studies

In pediatric clinical trials, especially with vulnerable populations, it is imperative to use robust and sensitive bioanalytical methods to make the most of sparsely collected samples. **Bilastine-d4** serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry

(LC-MS/MS) assays due to its near-identical physicochemical properties to bilastine.[3] Its use corrects for variability in sample preparation and potential matrix effects, leading to high accuracy and precision in the quantification of bilastine in plasma samples.

## Pediatric Dosing and Pharmacokinetics

Clinical studies have been conducted to determine the appropriate bilastine dosage for children. An ontogenic model based on adult data supported the selection of a 10 mg/day dose for children aged 2-11 years.[4][5][6] Pharmacokinetic data from studies in children aged 2 to 11 years have shown that a 10 mg once-daily dose results in systemic exposure comparable to that of a 20 mg dose in adults.[2][4][7]

## Key Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of bilastine in pediatric and adult populations.

Table 1: Comparative Pharmacokinetic Parameters of Bilastine (Pediatric vs. Adult)

Parameter	Pediatric Population (10 mg/day)	Adult Population (20 mg/day)	Pediatric/Adult Ratio	Reference
Age Group	6 to 11 years	Adults	-	[4]
C <sub>max</sub> (ng/mL)	212.0 (median)	232.5 (median)	0.91	[4][8]
AUC <sub>0-24</sub> (ng·h/mL)	1045 (median)	1121 (median)	0.93	[4]

Table 2: Pharmacokinetic Data in Younger Pediatric Population

Parameter	Pediatric Population (10 mg/day)	Reference
Age Group	2 to 5 years	<a href="#">[7]</a> <a href="#">[9]</a>
Peak Plasma Concentration	Observed 1 hour after administration	<a href="#">[7]</a> <a href="#">[9]</a>
Highest Plasma Concentration	634.91 ng/mL	<a href="#">[7]</a> <a href="#">[9]</a>

## Experimental Protocols

### 1. Pediatric Pharmacokinetic Study Design

This protocol outlines a typical design for a pediatric pharmacokinetic study of bilastine.

- Objective: To assess the pharmacokinetic profile of a single 10 mg oral dose of bilastine in children aged 2 to 11 years with allergic rhinoconjunctivitis or chronic urticaria.[\[1\]](#)[\[10\]](#)
- Study Population: Male and female subjects aged 2 to 11 years with a documented history of allergic rhinoconjunctivitis or chronic urticaria.
- Inclusion Criteria:
  - Age 2 to <12 years.
  - Body weight >10 kg.[\[9\]](#)
  - Documented history of allergic rhinoconjunctivitis or chronic urticaria.
  - Informed consent from a parent or legal guardian.
- Exclusion Criteria:
  - Hypersensitivity to H1 antihistamines.
  - Use of oral corticosteroids or other antihistamines within a specified washout period.
  - Ingestion of grapefruit juice or other substances known to interact with drug transporters.

- Dosing: A single 10 mg dose of bilastine administered as an oral dispersible tablet.[\[7\]](#)[\[9\]](#)
- Blood Sampling: Venous blood samples (e.g., 1-2 mL) are collected in K2-EDTA tubes at pre-dose and at multiple time points post-dose. A sparse sampling design is often employed in pediatric studies.[\[1\]](#)[\[11\]](#)
  - Example Sampling Times: Pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[\[1\]](#)
- Sample Handling: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

## 2. Bioanalytical Method: Quantification of Bilastine in Pediatric Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the quantification of bilastine in human plasma using **Bilastine-d4** as an internal standard.

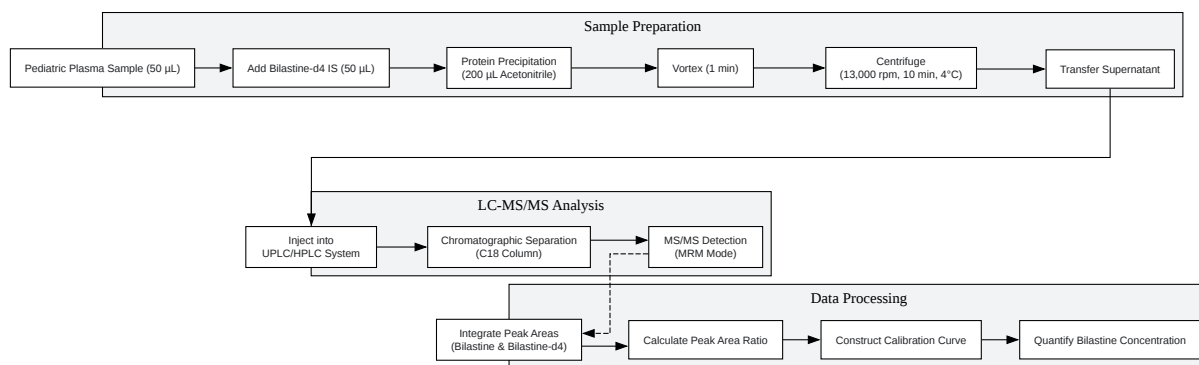
- Materials and Reagents:
  - Bilastine reference standard
  - **Bilastine-d4** internal standard
  - HPLC-grade acetonitrile and methanol
  - Formic acid
  - Ultrapure water
  - Human plasma (K2-EDTA)
- Instrumentation:
  - UPLC/HPLC system (e.g., Shimadzu, Waters)
  - Triple quadrupole mass spectrometer (e.g., API 4000 or equivalent)
- Preparation of Solutions:

- Stock Solutions (1 mg/mL): Prepare stock solutions of bilastine and **Bilastine-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the bilastine stock solution to create calibration standards and quality control (QC) samples.
- Internal Standard Spiking Solution: Prepare a working solution of **Bilastine-d4** (e.g., 100 ng/mL) in a 50:50 mixture of acetonitrile and water.
- Sample Preparation (Protein Precipitation):
  - Pipette 50 µL of human plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.
  - Add 50 µL of the **Bilastine-d4** internal standard working solution.
  - Add 200 µL of cold acetonitrile to precipitate plasma proteins.
  - Vortex the mixture for 1 minute.
  - Centrifuge at 13,000 rpm for 10 minutes at 4°C.
  - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Conditions:
  - LC Column: C18 column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 30 mm).
  - Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 µL.
  - Mass Spectrometer: Operated in positive electrospray ionization (ESI) mode.
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for bilastine and **Bilastine-d4**. (Note: The exact m/z values for **Bilastine-d4** will be slightly higher than

those for unlabeled bilastine).

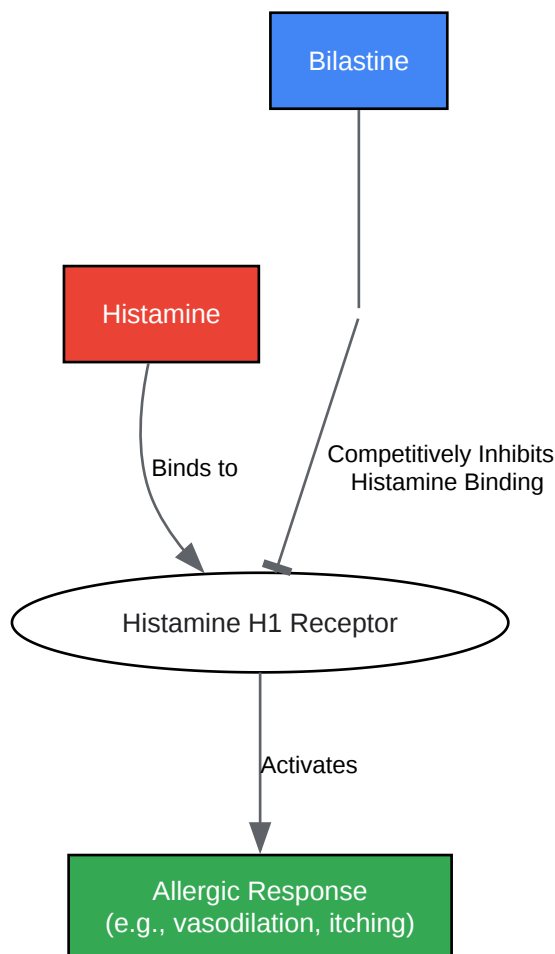
- Data Analysis:
  - Integrate the peak areas for bilastine and **Bilastine-d4**.
  - Calculate the peak area ratio (bilastine/**Bilastine-d4**).
  - Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
  - Determine the concentration of bilastine in the QC and pediatric study samples from the calibration curve.

## Visualizations



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Caption: Bioanalytical workflow for bilastine quantification.



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Caption: Mechanism of action of Bilastine.

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